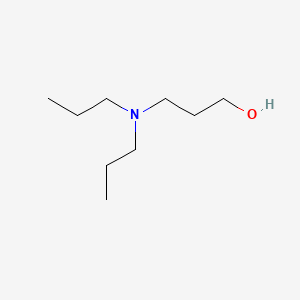
2-(Methylsulfonyl)-1-phenylethanol
Overview
Description
2-(Methylsulfonyl)-1-phenylethanol (MSPE) is an organosulfur compound that has been studied extensively in recent decades due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and chemical synthesis. MSPE is a colorless, viscous liquid with a faint, sweet odor and a molecular weight of 204.32 g/mol. It is soluble in organic solvents and has low volatility. MSPE has a wide range of applications due to its unique properties, including its low toxicity, low volatility, and low reactivity.
Scientific Research Applications
Medicine
2-(Methylsulfonyl)-1-phenylethanol: has potential applications in the medical field, particularly due to its structural similarity to compounds that exhibit anti-inflammatory properties. Research suggests that derivatives of methylsulfonylmethane (MSM) may have clinical applications for arthritis and other inflammatory disorders . This compound could be investigated for its efficacy in reducing inflammation and associated pain in conditions like osteoarthritis.
Agriculture
In agriculture, 2-(Methylsulfonyl)-1-phenylethanol could be explored as a precursor for the synthesis of more complex molecules that act as herbicides or pesticides. Its methylsulfonyl group is structurally similar to that found in certain triketone herbicides, which are known for their effectiveness in weed management .
Industrial Processes
The compound’s potential as a solvent or reagent in industrial processes could be significant. It may serve as a building block in the synthesis of pharmaceuticals or high-performance polymers due to its stability and reactivity .
Environmental Applications
Given its structural components, 2-(Methylsulfonyl)-1-phenylethanol might be useful in environmental chemistry for the removal or degradation of pollutants. Its potential for forming sulfonic acids could be beneficial in water treatment processes to remove hazardous substances .
Food Industry
The food industry could utilize this compound in the development of new preservatives or flavoring agents. Its molecular structure could be modified to enhance the shelf-life of food products or to create new flavors .
Cosmetics
In the cosmetics industry, 2-(Methylsulfonyl)-1-phenylethanol could be researched for its use in skincare products. Compounds with methylsulfonyl groups have been reported to have skin health benefits, such as improving skin firmness and reducing wrinkles .
Material Science
This compound may have applications in material science, particularly in the development of new materials with unique properties such as increased durability or thermal stability. Its chemical structure could be the basis for creating novel materials for use in various technologies .
Analytical Chemistry
Finally, in analytical chemistry, 2-(Methylsulfonyl)-1-phenylethanol could be used as a standard or reagent in the development of new analytical methods. Its unique chemical properties might make it suitable for use in chromatography, spectrometry, or as a calibration standard in quantitative analysis .
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as skb264, target the trop2 antigen . TROP2 is overexpressed in a variety of human epithelial cancers, and its overexpression is associated with tumor invasion, aggression, progression, and metastasis .
Mode of Action
Compounds with a similar structure, such as skb264, work by inhibiting tumor cell survival . After cellular internalization, the payload is released and inhibits tumor cell survival .
Biochemical Pathways
Compounds with similar structures, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .
Pharmacokinetics
For compounds with a similar structure, such as skb264, the serum or plasma concentration/exposure of the compound increases proportionally with increasing dosage . The linker stability of SKB264 is significantly enhanced, as shown by a prolonged payload half-life in vivo .
Result of Action
Compounds with a similar structure, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cdx and pdx models .
Action Environment
It is known that the stability of similar compounds, such as skb264, is increased due to the use of a 2-methylsulfonyl pyrimidine linker .
properties
IUPAC Name |
2-methylsulfonyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQEVNJWREWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277515 | |
| Record name | 2-(methylsulfonyl)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-1-phenylethanol | |
CAS RN |
5324-56-1 | |
| Record name | NSC2706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methylsulfonyl)-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-1-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper "CONFORMATIONAL ANALYSIS OF ALICYCLIC COMPOUNDS WITH SULFUR-OXYGEN INTERACTIONS. PART 4. THEORETICAL CALCULATIONS ON 2-(METHYLSULFONYL)-1-PHENYLETHANOL"?
A1: The research paper primarily focuses on understanding the conformational preferences of 2-(methylsulfonyl)-1-phenylethanol using theoretical calculations. [] The authors likely employed computational chemistry methods to investigate the different spatial arrangements this molecule can adopt due to rotations around its single bonds. This information is valuable for predicting the molecule's properties and reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)






![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
